molecular formula C21H26N2O B10932500 4-tert-butyl-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide

4-tert-butyl-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide

Cat. No.: B10932500
M. Wt: 322.4 g/mol
InChI Key: FRXLSCAWMDOKAK-ZBJSNUHESA-N
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Description

4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE is an organic compound belonging to the class of benzoic acids and derivatives. These compounds are characterized by the presence of a carboxylic acid substituent attached to a benzene ring.

Preparation Methods

The synthesis of 4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE typically involves the condensation of aromatic aldehydes with commercially available 4-(tert-butyl)benzoic acid. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development. Additionally, it has applications in the industrial sector, particularly in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes. It is believed to inhibit the activity of these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar compounds to 4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE include other benzoic acid derivatives, such as 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide and 4-tert-butyl-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide. These compounds share similar structural features but may differ in their specific chemical properties and biological activities.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-(2-methyl-1-phenylpropylidene)amino]benzamide

InChI

InChI=1S/C21H26N2O/c1-15(2)19(16-9-7-6-8-10-16)22-23-20(24)17-11-13-18(14-12-17)21(3,4)5/h6-15H,1-5H3,(H,23,24)/b22-19+

InChI Key

FRXLSCAWMDOKAK-ZBJSNUHESA-N

Isomeric SMILES

CC(C)/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CC=CC=C2

Canonical SMILES

CC(C)C(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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